Idoxifene
描述
Idoxifene, also known as pyrrolidino-4-iodotamoxifen, is a non
科学研究应用
1. Treatment of Locally Advanced/Metastatic Breast Cancer Resistant to Tamoxifen
- Summary of Application : Idoxifene, a selective estrogen receptor modulator (SERM), has been studied for its potential use in treating patients with locally advanced or metastatic breast cancer that is resistant to Tamoxifen . It was found to have a greater binding affinity for the estrogen receptor (ER) and reduced agonist activity compared to Tamoxifen in preclinical studies .
- Methods of Application/Experimental Procedures : A randomized phase II trial was conducted with 56 postmenopausal patients with progressive locally advanced/metastatic breast cancer . The study assessed whether Idoxifene showed evidence of activity compared with an increased 40 mg/day dose of Tamoxifen in patients who had previously demonstrated resistance to the standard 20 mg/day dose of Tamoxifen .
- Results/Outcomes : Of 47 patients eligible for response (25 Idoxifene, 22 Tamoxifen), two partial responses and two disease stabilizations for > 6 months were seen with Idoxifene . The median duration of clinical benefit was 9.8 months . In contrast, no objective responses were seen with the increased 40 mg/day dose of Tamoxifen .
2. Antagonizing Estradiol-dependent MCF-7 Breast Cancer Xenograft Growth
- Summary of Application : Idoxifene has been studied for its ability to antagonize Estradiol-dependent MCF-7 breast cancer xenograft growth . It is a novel selective estrogen (E2) receptor (ER) modulator that is currently in clinical development for the treatment of breast cancer .
- Methods of Application/Experimental Procedures : The abilities of Idoxifene and Tamoxifen to antagonize E2-dependent MCF-7 xenograft growth in oophorectomized athymic mice were compared . The basis for Idoxifene’s antitumor activity was examined by comparing the effectiveness of the clinically used trans-isomer (referred to here as Idoxifene) with its cis-isomer .
- Results/Outcomes : Both Idoxifene and Tamoxifen significantly inhibited E2-dependent tumor growth, whereas cis-Idoxifene had little effect . Sustained induction of apoptosis may contribute to prolonged antagonism of E2-dependent growth, and it occurred to a greater extent following 3 months of Idoxifene, compared to Tamoxifen .
3. Prevention of Bone Loss and Lowering Cholesterol Levels
- Summary of Application : Idoxifene, a selective estrogen receptor modulator (SERM), has been studied for its potential use in preventing bone loss and lowering cholesterol levels in ovariectomized rats . This application is particularly relevant in the context of postmenopausal osteoporosis and cardiovascular disease, where estrogen deficiency plays a significant role .
- Methods of Application/Experimental Procedures : The study involved the administration of Idoxifene to ovariectomized rats, a common model for studying postmenopausal conditions . The effects of Idoxifene on bone density and cholesterol levels were then measured and compared with control groups .
- Results/Outcomes : The study found that Idoxifene was effective in preventing bone loss and lowering cholesterol levels in the ovariectomized rats . This suggests that Idoxifene could potentially be used as a therapeutic agent in the management of postmenopausal osteoporosis and cardiovascular disease .
4. Inhibition of Hormone-Dependent Breast Cancer Growth
- Summary of Application : Idoxifene has been studied for its ability to inhibit hormone-dependent breast cancer growth . It is more effective than Tamoxifen at inhibiting both MCF-7 cell growth in vitro and rat mammary tumor growth in vivo .
- Methods of Application/Experimental Procedures : The study involved the administration of Idoxifene to hormone-dependent breast cancer cells and rat mammary tumors . The effects of Idoxifene on tumor growth were then measured and compared with control groups .
- Results/Outcomes : The study found that Idoxifene was effective in inhibiting hormone-dependent breast cancer growth . This suggests that Idoxifene could potentially be used as a therapeutic agent in the management of hormone-dependent breast cancer .
属性
IUPAC Name |
1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043926 | |
Record name | Idoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Idoxifene | |
CAS RN |
116057-75-1 | |
Record name | Idoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idoxifene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。